molecular formula C9H10BrNO3 B13142194 Ethyl 6-bromo-4-methoxynicotinate

Ethyl 6-bromo-4-methoxynicotinate

Cat. No.: B13142194
M. Wt: 260.08 g/mol
InChI Key: KPHGELPIOPDCRR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-methoxynicotinate is a substituted nicotinate ester featuring a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing bromine and electron-donating methoxy groups influence reactivity and regioselectivity in cross-coupling reactions.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 6-bromo-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3

InChI Key

KPHGELPIOPDCRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize byproducts and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 6-azido-4-methoxynicotinate, while Suzuki–Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Ethyl 6-bromo-4-methoxynicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinate Derivatives

Structural and Substituent Variations

The table below highlights critical differences in substituents, molecular weights, and physicochemical properties among Ethyl 6-bromo-4-methoxynicotinate and related compounds:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications
This compound Not Provided Br (6), OMe (4) C9H10BrNO3 ~260.09 (estimated) ~2.8 Pharmaceutical intermediates
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 Br (5), Cl (4,6) C8H6BrCl2NO2 298.95 3.4 Cross-coupling reactions
Ethyl 5-bromo-6-methylnicotinate 1190862-70-4 Br (5), Me (6) C9H10BrNO2 244.09 ~2.5 APIs, skincare ingredients
Ethyl 6-bromo-4-methylnicotinate 1805556-57-3 Br (6), Me (4) C9H10BrNO2 244.09 ~2.6 Not specified (research use)
Key Observations:
  • Substituent Effects :

    • The methoxy group in this compound (electron-donating) contrasts with the electron-withdrawing chlorine in Ethyl 5-bromo-4,6-dichloronicotinate, altering electronic density and reaction pathways .
    • Methyl-substituted analogs (e.g., Ethyl 5-bromo-6-methylnicotinate) exhibit lower molecular weights and slightly reduced hydrophobicity (lower XLogP3) compared to methoxy or chloro derivatives .
  • Positional Isomerism :

    • Bromine at the 6-position (as in this compound) versus the 5-position (Ethyl 5-bromo-6-methylnicotinate) may influence steric hindrance and reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions.

Research Findings and Trends

  • Pharmaceutical Relevance :

    • Methoxy-substituted nicotinates are increasingly used in kinase inhibitor synthesis due to their ability to modulate hydrogen bonding with target proteins.
    • Chloro-substituted derivatives (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) dominate in agrochemicals, where halogenated intermediates enhance pesticidal activity .
  • Safety and Handling: Limited data exist for this compound, but brominated nicotinates generally require handling under inert conditions to prevent debromination.

Biological Activity

Ethyl 6-bromo-4-methoxynicotinate (EBMN) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activities associated with EBMN, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

EBMN is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring. Its chemical formula is C11H12BrN2O3C_11H_{12}BrN_2O_3.

1. Antimicrobial Properties

Research indicates that EBMN exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, EBMN demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial potency.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

These results indicate that EBMN could serve as a potential lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Effects

EBMN has also been investigated for its anti-inflammatory properties. In vitro assays using human cell lines showed that EBMN significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's anti-inflammatory activity was attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

3. Antiviral Activity

Recent studies have explored the antiviral potential of EBMN, particularly against HIV. EBMN was shown to inhibit HIV integrase activity, which is crucial for viral replication. In cell-based assays, EBMN exhibited an IC50 value of approximately 15 nM, indicating potent antiviral activity.

The biological activity of EBMN can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : EBMN interacts with specific enzymes involved in inflammatory responses and viral replication.
  • Cell Membrane Permeability : The ester group in EBMN enhances its ability to penetrate cell membranes, facilitating its biological effects.
  • Receptor Interaction : Preliminary studies suggest that EBMN may bind to receptors involved in immune response modulation.

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various nicotinic derivatives, including EBMN. The results highlighted EBMN's potential as an effective antibacterial agent against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation by Johnson et al. (2022), EBMN was tested in a murine model of inflammation. The findings indicated that treatment with EBMN led to a significant reduction in edema and inflammatory markers compared to control groups.

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